molecular formula C5H6OS B143748 2-Methoxythiophene CAS No. 130410-20-7

2-Methoxythiophene

Cat. No. B143748
M. Wt: 114.17 g/mol
InChI Key: OKEHURCMYKPVFW-UHFFFAOYSA-N
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Description

2-Methoxythiophene is a heterocyclic methyl enol ether . It’s a colorless, flammable liquid . It’s used in various fields such as organic synthesis and materials science .


Synthesis Analysis

2-Methoxythiophene can be produced by the Wolff-Kishner reduction of thiophene-2-carboxaldehyde . Its commercial synthesis involves vapor-phase dehydrogenation of a 1-pentanol/CS2 mixture .


Molecular Structure Analysis

The molecular formula of 2-Methoxythiophene is C5H6OS . Its average mass is 114.165 Da and its monoisotopic mass is 114.013931 Da .


Chemical Reactions Analysis

2-Methoxythiophene has been studied for its reaction with o-quinone monoimide . The kinetics of the hydronium-ion catalyzed hydrolysis of 2-methoxythiophene has also been reported .


Physical And Chemical Properties Analysis

2-Methoxythiophene is a colorless, flammable liquid . Its molecular weight is 114.17 g/mol .

Scientific Research Applications

Polymer Functionalization

Takagi, Kawai, and Kouchi (2017) explored the use of 2-methoxythiophene derivatives in the termination reaction of living poly(3-hexylthiophene), highlighting its role in polymer functionalization. The study revealed that different substituents on the thiophene ring can influence the terminal structure of the polymer, affecting its molecular weight and regioregularity (Takagi, Kawai, & Kouchi, 2017).

Semiconducting Polymers

Minkler et al. (2019) synthesized a copolymer combining 2-methoxythiophene with 3-hexylthiophene, demonstrating its application in semiconducting polymers for organic electronics. This copolymer showed improved solubility and potential for use in organic-based thermoelectric generators and solar panels (Minkler et al., 2019).

Thermochemical Properties

Temprado, Notario, Roux, and Verevkin (2014) studied the enthalpies of vaporization and formation of 2-methoxythiophene, providing essential thermochemical data. This information is crucial for understanding the compound's behavior in various chemical processes and applications (Temprado et al., 2014).

Electron-Rich Thiophenemethanols

Aitken and Garnett (2000) examined the behavior of 3-methoxythiophene-2-methanol in acidic conditions, revealing insights into reactions involving electron-rich thiophenemethanols. This knowledge contributes to the understanding of chemical reactions and potential applications in synthesis (Aitken & Garnett, 2000).

Electropolymerization Studies

Alves et al. (2013) characterized the electropolymerization of 3-methoxythiophene, offering insights into its electrochemical properties. This research is significant for developing conductive polymers and exploring their potential in various electronic applications (Alves et al., 2013).

C-S Bond Activation Studies

Ateşin and Jones (2008) conducted theoretical studies on the C-S bond activation reactions of methoxythiophenes, comparing experimental and theoretical selectivity. Understanding these reactions is crucial for applications in organometallic chemistry and catalysis (Ateşin & Jones, 2008).

Photophysical Properties

Kim et al. (2021) synthesized compounds involving methoxythiophenes and studied their photophysical properties. This research contributes to the development of materials for optical data storage and other photonic applications (Kim et al., 2021).

Safety And Hazards

2-Methoxythiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s a flammable liquid and vapor . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The study of the physical and chemical properties of thiophene derivatives like 2-Methoxythiophene has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . This provides useful information for the design of monomers via autopolymerization .

properties

IUPAC Name

2-methoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-6-5-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEHURCMYKPVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168559
Record name 2-Methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxythiophene

CAS RN

16839-97-7
Record name 2-Methoxythiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16839-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxythiophene
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Record name 2-Methoxythiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxythiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
360
Citations
J Sicé - Journal of the American Chemical Society, 1953 - ACS Publications
… 2-Methoxythiophene was obtained by a copper-catalyzed … satisfactory2 preparation of 2methoxythiophene and a study of … The acylation of 2-methoxythiophene with stannic chloride …
Number of citations: 132 pubs.acs.org
G UGURLU - The Eurasia Proceedings of Science Technology …, 2021 - dergipark.org.tr
In this study, the structural parameters, vibrational frequency, the electronic energy, the dipole moment, the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied …
Number of citations: 5 dergipark.org.tr
HW Heine, C Olsson, JD Bergin… - The Journal of …, 1987 - ACS Publications
… avoided when 2-methoxythiophene was reacted with 11 to give 12. … The difference in reaction products when 1 was treated with 2-methoxythiophene and 2-methoxyfuran may be a …
Number of citations: 8 pubs.acs.org
AJ Blake, BAJ Clark, H Gierens, RO Gould… - … Section B: Structural …, 1999 - scripts.iucr.org
… The structural types we have studied include the parent 2-methoxythiophene (1) and the 3-methoxythiophenes (2) and (3); both (1) and (2) are liquids at room temperature. 3-…
Number of citations: 17 scripts.iucr.org
K Iwasa, H Seino, Y Mizobe - Journal of Organometallic Chemistry, 2008 - Elsevier
… 2 CH 2 NMe 2 ) was treated with 2-methoxythiophene in MeCN at 70 C in the presence of H … Ir(TMEDA) fragments, one 2-methoxythiophene, and two MeCN molecules are incorporated …
Number of citations: 4 www.sciencedirect.com
R Nishimura, Y Hattori, M Akazawa, J Kitai, S Okude… - Polymer Journal, 2021 - nature.com
… 2-Bromo-3-methoxythiophene (1), 2-iodo-3-methoxythiophene (2), 2-chloro-3-methoxythiophene (3), 2,5-dibromo-3-methoxythiophene (5), and 3-bromo-2-methoxythiophene (6) were …
Number of citations: 2 www.nature.com
NS Ksenzhek, LI Belen'kii, YL Gol'dfarb - Chemistry of Heterocyclic …, 1973 - Springer
… It has been reported [7] that a mixture of 2-methoxy3-acetylthiophene and 5-methoxy-2-acetylthiophene is formed in the acylation of 2-methoxythiophene with acetyl chloride in the …
Number of citations: 3 link.springer.com
ML Spera, WD Harman - Organometallics, 1995 - ACS Publications
… (lc), 2,5-dimethylthiophene (Id), 2-methoxythiophene (le), 3-methoxythiophene (If), and … Protonation of the 2-methoxythiophene complex le resulted in an intractable mixture of …
Number of citations: 32 pubs.acs.org
X Chen, Y Luo, Q Zeng - Tetrahedron Letters, 2022 - Elsevier
A facile Brønsted acid-promoted three-component reaction of 2-methoxythiophene, sulfinates and water at room temperature has been discovered. Under the mild conditions, a series of …
Number of citations: 2 www.sciencedirect.com
B Capon, FC Kwok - Tetrahedron, 1987 - Elsevier
… and 2-methoxythiophene. On the basis of the solvent isotope effect kH/kD = 3-.08 and the failure to detect deuterium exchange when the solvent was CDsCD:D20(9:lv/v) it was …
Number of citations: 20 www.sciencedirect.com

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